2,3-Dichloronaphthalene

描述

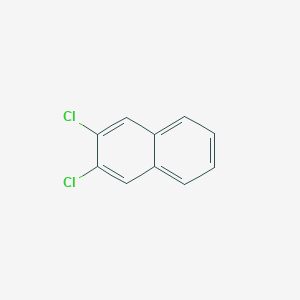

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGXUFZRYNGFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062140 | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-75-1 | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ2ZK654M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dichloronaphthalene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies for 2,3-Dichloronaphthalene. This information is intended to support research and development activities involving this compound and its derivatives.

Chemical Structure and Identification

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two chlorine atoms substituted at the C2 and C3 positions.[1] This specific substitution pattern influences its chemical reactivity and physical properties.

SMILES: Clc1cc2ccccc2cc1Cl

InChI Key: SKGXUFZRYNGFJS-UHFFFAOYSA-N[2][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂ | [2][3][5][6] | |

| Molecular Weight | 197.06 | g/mol | [2][5][6][7] |

| CAS Number | 2050-75-1 | [2][3][5][6] | |

| Appearance | Pale yellow crystalline solid | [1] | |

| Melting Point | 55.00 | °C | [1] |

| Boiling Point | 298.17 | °C at 760 mmHg | [7] |

| Density | 1.3527 | g/cm³ | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.1466 | [5][8] | |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[1][6] |

Experimental Protocols

Synthesis of Dichloronaphthalene Derivatives (Illustrative Workflow)

While a specific protocol for the direct synthesis of this compound was not detailed in the reviewed literature, a general workflow for the synthesis of substituted naphthalene compounds can be illustrated. The following diagram represents a plausible synthetic route, which would require empirical optimization for this specific isomer.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene, 2,3-dichloro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. env.go.jp [env.go.jp]

Spectroscopic data for 2,3-Dichloronaphthalene (¹³C NMR, IR, GC-MS)

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dichloronaphthalene (CAS No: 2050-75-1), a key compound in environmental and chemical research. The following sections detail its characterization by ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering valuable data and standardized protocols for researchers, scientists, and professionals in drug development.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. For this compound, the spectrum reveals distinct signals for each unique carbon atom in its structure.

¹³C NMR Data

The chemical shifts for this compound are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic ring system.

| Carbon Atom Position | Chemical Shift (δ, ppm) |

| C1 / C4 | Data not explicitly available in search results |

| C2 / C3 | Data not explicitly available in search results |

| C5 / C8 | Data not explicitly available in search results |

| C6 / C7 | Data not explicitly available in search results |

| C9 / C10 | Data not explicitly available in search results |

| (Note: Specific peak assignments require detailed spectral analysis or computational prediction; the source indicates a spectrum is available but does not list the peaks)[1] |

Experimental Protocol: ¹³C NMR

This protocol outlines a standard procedure for acquiring a ¹³C NMR spectrum of a solid aromatic compound like this compound.

-

Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a clean NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.0 ppm).[2]

-

Instrument Setup : The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz).[2] The instrument's probe must be tuned to the ¹³C frequency. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.[2]

-

Data Acquisition :

-

Pulse Program : A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used.[2]

-

Spectral Width (SW) : A range of 200-250 ppm is generally sufficient to encompass all expected carbon signals.[2][3]

-

Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (typically 1024 to 4096) is necessary to achieve a good signal-to-noise ratio.[2][4]

-

Acquisition Time (AQ) : An acquisition time of 1-2 seconds is standard.[2]

-

Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.

-

-

Data Processing :

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

The resulting spectrum must be phase-corrected.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm or by referencing the solvent peak (CDCl₃ at 77.16 ppm).[2]

-

Apply a baseline correction to ensure accurate integration.

-

Workflow for ¹³C NMR Analysis

References

Solubility of 2,3-Dichloronaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichloronaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental methodologies to enable researchers to determine this data accurately.

Introduction to the Solubility of this compound

This compound (C₁₀H₆Cl₂) is a chlorinated polycyclic aromatic hydrocarbon. Its chemical structure, featuring a nonpolar naphthalene (B1677914) core with two chlorine substituents, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is expected to be more soluble in nonpolar or moderately polar organic solvents and sparingly soluble in highly polar solvents like water.[1] The solubility of this solid compound is also significantly influenced by temperature, generally increasing as the temperature of the solvent rises.[1]

Qualitative Solubility Data

While precise quantitative data is scarce, the general solubility of this compound in common organic solvents can be summarized as follows. This information is based on general principles of chemical solubility and qualitative descriptions found in the literature.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate |

| Alcohols | Methanol, Ethanol | Low to Moderate[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low |

| Halogenated Alkanes | Dichloromethane, Chloroform | Moderate to High |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate |

| Water | Very Low / Insoluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental methods are essential. The following protocols describe the widely accepted shake-flask method, which can be coupled with either gravimetric or spectroscopic analysis for quantification.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] The fundamental principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (Teflon® or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Apparatus for chosen quantification method (see below)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirrer with controlled temperature. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Experimental Workflow for Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Quantification Methods

The gravimetric method is a straightforward and absolute technique for determining the concentration of a non-volatile solute in a volatile solvent.[3][4]

Procedure:

-

Weighing the Filtrate: Accurately weigh a clean, dry evaporating dish or vial. Transfer a known volume or mass of the saturated filtrate (obtained from the shake-flask method) into the pre-weighed container and record the total mass.

-

Solvent Evaporation: Place the container in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be well below the boiling point of this compound to prevent its sublimation.

-

Drying to Constant Mass: Once the solvent has evaporated, dry the container with the solid residue in an oven or desiccator until a constant mass is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

Calculation: The solubility (S) can be calculated in grams per 100 mL or other relevant units using the following formula:

S (g / 100 mL) = (Mass of residue / Volume of filtrate) x 100

Workflow for Gravimetric Quantification

Caption: Workflow for the gravimetric analysis of solubility.

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for quantification.

Procedure:

-

Determine Analytical Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze Saturated Solution: Take the saturated filtrate obtained from the shake-flask method and dilute it with a known factor using the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Workflow for Spectroscopic Quantification

Caption: Workflow for UV-Vis spectroscopic analysis of solubility.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is crucial for obtaining reliable data.

Logical Relationship of Factors Affecting Solubility

Caption: Key experimental factors influencing solubility measurements.

Conclusion

This technical guide outlines the expected solubility behavior of this compound in a variety of organic solvents and provides detailed, actionable protocols for its quantitative determination. While specific published data is limited, the methodologies described herein, particularly the shake-flask method coupled with gravimetric or spectroscopic analysis, empower researchers to generate the high-quality, reliable data necessary for applications in chemical research, process development, and formulation science. Careful attention to experimental parameters is paramount for ensuring the accuracy and reproducibility of these measurements.

References

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,3-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloronaphthalene, a member of the polychlorinated naphthalene (B1677914) (PCN) family, is a persistent organic pollutant of environmental concern. Its presence in the environment stems from its use as an intermediate in the synthesis of dyes and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, consolidating available physicochemical data, outlining its degradation pathways, and detailing its mobility and partitioning in various environmental compartments. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and predicting the environmental behavior of this compound.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. It is a pale yellow crystalline solid at room temperature with low water solubility and a tendency to partition into organic phases.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Reference/Method |

| Molecular Formula | C₁₀H₆Cl₂ | - | [3] |

| Molecular Weight | 197.06 | g/mol | [3] |

| CAS Number | 2050-75-1 | - | [3] |

| Melting Point | 55.00 | °C | [1] |

| Boiling Point | 273.00 | °C | [1] |

| Density | 1.3527 | g/cm³ | [1] |

| Vapor Pressure | 0.00229 | mmHg (at 25°C) | Calculated |

| Water Solubility | Estimated: 0.85 | mg/L | QSAR Prediction |

| Octanol-Water Partition Coefficient (Log Kow) | 4.5 | - | Predicted (XlogP)[4] |

| Soil Organic Carbon-Water Partition Coefficient (Log Koc) | Estimated: 3.84 | L/kg | QSAR Estimation |

| Henry's Law Constant | Estimated: 8.1 x 10⁻⁵ | atm·m³/mol | Calculated |

Note: Estimated values are derived from Quantitative Structure-Activity Relationship (QSAR) models and should be used with an understanding of their inherent uncertainties.

Environmental Fate and Transport

The environmental fate of this compound is influenced by a combination of transport and degradation processes, which determine its persistence and distribution in the environment.

Transport and Partitioning

Due to its low water solubility and high octanol-water partition coefficient, this compound exhibits a strong tendency to adsorb to soil and sediment organic matter.[5] This partitioning behavior limits its mobility in aqueous systems. Its moderate vapor pressure suggests that volatilization from soil and water surfaces can be a relevant transport pathway to the atmosphere. The estimated Henry's Law constant indicates a moderate potential for volatilization from water.

The following diagram illustrates the key transport and partitioning processes for this compound in the environment.

Degradation

Degradation processes are crucial in determining the persistence of this compound in the environment. Both abiotic and biotic mechanisms contribute to its transformation.

Photodegradation: While specific data for this compound is limited, studies on other chlorinated naphthalenes suggest that photodegradation can be a significant removal process, particularly in the atmosphere and surface waters. The process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and subsequent oxidation. The presence of photosensitizers, such as humic substances, can enhance the rate of photodegradation.

Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions (neutral pH). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Microbial degradation is a key process for the removal of chlorinated naphthalenes from the environment. While specific studies on this compound are scarce, research on other dichloronaphthalene isomers and related compounds provides insights into potential biodegradation pathways. Aerobic biodegradation is expected to be the primary mechanism.

The initial step in the aerobic biodegradation of chlorinated naphthalenes is often catalyzed by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. This is followed by ring cleavage and further metabolism. The following diagram illustrates a generalized speculative pathway for the aerobic biodegradation of a dichloronaphthalene, based on pathways proposed for other chlorinated aromatic compounds.

Experimental Protocols

Accurate assessment of the environmental fate and transport of this compound relies on robust experimental methodologies. The following sections outline key experimental protocols.

Determination of Physicochemical Properties

Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of this compound.[6][7][8][9]

-

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

-

Apparatus: Constant temperature bath, flasks with stirrers, centrifuge or filtration apparatus, analytical instrument (e.g., GC-MS).

-

Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Stir the mixture in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Separate the undissolved solid by centrifugation or filtration.

-

Extract the aqueous phase with a suitable organic solvent (e.g., hexane).

-

Analyze the concentration of this compound in the extract using a calibrated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Octanol-Water Partition Coefficient (Log Kow): Due to the hydrophobicity of this compound, the slow-stirring method is recommended.

-

Principle: The test substance is dissolved in a mixture of n-octanol and water, which is slowly stirred to allow for partitioning between the two phases to reach equilibrium without forming an emulsion. The concentration in both phases is then measured.

-

Apparatus: Stirring apparatus, centrifuge, analytical instrument (e.g., GC-MS).

-

Procedure:

-

Prepare a solution of this compound in either n-octanol or water.

-

Combine known volumes of n-octanol and water in a vessel and add the stock solution.

-

Stir the mixture slowly at a constant temperature until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and water phases.

-

Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.

-

Soil Organic Carbon-Water Partition Coefficient (Koc) (OECD 106/121): The batch equilibrium method (OECD 106) is a common approach.[10]

-

Principle: A known mass of soil is equilibrated with an aqueous solution containing the test substance. The concentration of the substance remaining in the aqueous phase is measured, and the amount sorbed to the soil is calculated by difference.

-

Apparatus: Shaker, centrifuge, analytical instrument (e.g., GC-MS).

-

Procedure:

-

Prepare a stock solution of this compound in a water-miscible solvent.

-

Add a known amount of soil to several test vessels.

-

Add a known volume of an aqueous solution of the test substance to each vessel.

-

Shake the vessels at a constant temperature until equilibrium is reached.

-

Separate the solid and aqueous phases by centrifugation.

-

Measure the concentration of this compound in the aqueous phase.

-

Calculate the amount sorbed to the soil and determine the soil-water partition coefficient (Kd).

-

Normalize Kd to the organic carbon content of the soil to obtain Koc.[5]

-

Degradation Studies

Photodegradation in Water:

-

Principle: An aqueous solution of the test substance is exposed to a light source representative of sunlight, and the decrease in concentration is monitored over time.

-

Apparatus: Photoreactor with a suitable light source (e.g., xenon arc lamp), quartz test vessels, analytical instrument (e.g., GC-MS).

-

Procedure:

-

Prepare an aqueous solution of this compound.

-

Fill quartz test vessels with the solution and place them in the photoreactor.

-

Irradiate the samples for a defined period, taking aliquots at various time intervals.

-

Analyze the concentration of this compound in each aliquot.

-

Run a dark control in parallel to account for any non-photolytic degradation.

-

Calculate the photodegradation rate constant and half-life.

-

Biodegradation in Soil:

-

Principle: The test substance is added to a soil sample, and its disappearance is monitored over time under controlled conditions.

-

Apparatus: Incubator, flasks, analytical instrument (e.g., GC-MS).

-

Procedure:

-

Treat a known mass of soil with a solution of this compound.

-

Adjust the moisture content of the soil to an optimal level for microbial activity.

-

Incubate the soil samples in the dark at a constant temperature.

-

At various time intervals, take subsamples of the soil and extract them with an appropriate solvent.

-

Analyze the concentration of this compound in the extracts.

-

Set up sterile controls to distinguish between biotic and abiotic degradation.

-

Calculate the biodegradation rate constant and half-life.[11][12]

-

Analytical Methods

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) can be used to isolate this compound from water samples.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with a mixture of polar and non-polar solvents (e.g., hexane/acetone) is typically employed.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the quantification and identification of this compound in environmental samples due to its high sensitivity and selectivity.[13][14][15][16][17][18][19][20] EPA Method 8270 can be adapted for the analysis of semivolatile organic compounds like this compound in water and soil extracts.[13][14][15][17][19] For chlorinated pesticides, which share similarities in analytical approach, EPA Method 8081 can also provide guidance.[16][18][20][21]

The following diagram outlines a general workflow for the analysis of this compound in environmental samples.

References

- 1. filab.fr [filab.fr]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H6Cl2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. ecetoc.org [ecetoc.org]

- 12. Estimating biodegradation half-lives for use in chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. unitedchem.com [unitedchem.com]

- 14. unitedchem.com [unitedchem.com]

- 15. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 16. phenomenex.com [phenomenex.com]

- 17. gcms.cz [gcms.cz]

- 18. NEMI Method Summary - 8081B [nemi.gov]

- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 20. epa.gov [epa.gov]

- 21. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that have been used in various industrial applications. Due to their persistent and bioaccumulative nature, they have become environmental contaminants of concern. This technical guide provides a comprehensive overview of the toxicological profile of a specific PCN congener, 2,3-Dichloronaphthalene, and related PCNs. The primary mechanism of toxicity for many PCNs is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. This document is intended to serve as a resource for professionals investigating the toxicological properties and mechanisms of action of these compounds.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₆Cl₂ |

| Molecular Weight | 197.06 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Poorly soluble in water; soluble in organic solvents |

Quantitative Toxicological Data

Limited publicly available quantitative toxicological data specifically for this compound necessitates a cautious approach to risk assessment. The following tables summarize the available information for related compounds and provide a framework for understanding the potential toxicity of this compound. Data for other PCN congeners and related compounds are included for comparative purposes.

Acute Toxicity

| Compound/Mixture | Test Species | Route | LD50/LC50 | Classification |

| Naphthalene mixture | Rat | Oral | >500 mg/kg to <2,000 mg/kg | Harmful if swallowed[1] |

| Naphthalene mixture | Rat | Dermal | >4,000 mg/kg | May be harmful in contact with skin[1] |

| Naphthalene mixture | Rat | Inhalation | 5.1 mg/L/4 hour (aerosol) | May be harmful if inhaled[1] |

Repeated Dose Toxicity

| Compound | Test Species | Route | NOAEL | LOAEL | Target Organs |

| R89674 | Rat | Oral (6-month) | 5 mg/kg/day | ≥ 20 mg/kg/day | Liver[2] |

| 2,4-Dichlorophenol (2,4-DCP) | Rat | Oral (sub-chronic) | 0.3 mg/kg/day | 3 mg/kg/day | Immune system (cell-mediated immunity)[3] |

Dermal and Eye Irritation

| Test Substance | Species | Test | Result | Classification |

| Test Material | Rabbit | Acute Dermal Irritation (OECD 404) | Primary Irritation Index: 0.3 | Mild irritant[4] |

| Various Chemicals | Rabbit | Draize Eye Test | Variable | Dependent on substance[5][6][7][8][9][10][11] |

Skin Sensitization

| Test Substance | Species | Test | Result | Classification |

| Naphthalene mixture | Animal studies | Skin Sensitization | Caused skin sensitization | May cause an allergic skin reaction[1] |

| Various Chemicals | Guinea Pig | Guinea Pig Maximization Test (GPMT) | Variable | Dependent on substance[12][13][14][15] |

Genotoxicity

| Compound | Test System | Assay | Result |

| 1,2-Dichloropropane | Salmonella typhimurium | Ames Test | Equivocal/Negative[1] |

| Various Chemicals | Chinese Hamster Ovary (CHO) cells | Chromosomal Aberration | Variable[16][17][18][19][20] |

| Various Chemicals | Mouse | In vivo Micronucleus Test | Variable[21][22][23][24] |

Developmental and Reproductive Toxicity

| Study Type | Test Guideline | Key Endpoints |

| Prenatal Developmental Toxicity | OECD 414 | Maternal toxicity, embryo-fetal survival, fetal weight, structural abnormalities[25][26][27][28] |

| Two-Generation Reproduction Toxicity | OECD 416 | Male and female reproductive performance, fertility, gestation, offspring viability and development[29][30][31] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the reproducibility and interpretation of results. The following sections outline the principles of standard experimental protocols relevant to the toxicological evaluation of this compound and related PCNs.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity is assessed using a stepwise procedure with a limited number of animals.[4][16][18]

-

Test Species: Typically female rats.

-

Dosing: A single oral dose of the test substance is administered. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.[1]

-

Endpoints: Clinical signs of toxicity, body weight changes, and mortality are recorded to determine the dose at which evident toxicity occurs.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][5][17]

-

Test Species: Albino rabbit.

-

Application: A single dose of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin and covered with a patch for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system (e.g., Draize scale).

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[32]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that may cause structural chromosomal damage in cultured mammalian cells.[16][17][18][19][20]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix).

-

Endpoint: Metaphase cells are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the frequency of aberrant cells indicates a positive result.

In Vivo Micronucleus Test (OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals.[21][22][23][24]

-

Test Species: Typically mice or rats.

-

Procedure: Animals are administered the test substance, usually on two or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last dose.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxicity.

Developmental Toxicity Study (OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.[25][33][26][27][28]

-

Test Species: Typically rats and rabbits.

-

Dosing: Pregnant females are dosed with the test substance during the period of organogenesis.

-

Endpoints: Maternal toxicity, pre- and post-implantation loss, fetal weight, and the incidence of external, visceral, and skeletal abnormalities are evaluated.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study evaluates the effects of a substance on reproductive function across two generations.[29][30][34][31]

-

Test Species: Typically rats.

-

Dosing: The test substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then exposed from weaning through their own mating and production of the F2 generation.

-

Endpoints: Effects on fertility, mating behavior, conception, embryonic and fetal development, parturition, lactation, and offspring survival and growth are assessed.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many PCNs, including likely this compound, is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Upon binding of a ligand like a PCN congener, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the altered expression of a battery of genes, including those involved in xenobiotic metabolism such as Cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1). The induction of these enzymes can lead to the metabolic activation of other compounds or contribute to the toxic effects of the PCN itself.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Tiered Experimental Workflow for Toxicity Assessment

A tiered approach is often employed for the toxicological assessment of chemicals to efficiently gather data and minimize animal testing. The workflow starts with in vitro assays and progresses to more complex in vivo studies if warranted by the initial results.

Caption: Tiered Experimental Workflow for Toxicity Assessment.

Conclusion

The toxicological profile of this compound and related PCNs indicates a potential for a range of adverse health effects, primarily mediated through the AhR signaling pathway. While specific quantitative data for this compound is limited, the information available for other PCNs and related chlorinated compounds suggests that a thorough toxicological evaluation is warranted for any new or previously uncharacterized congener. The experimental protocols and tiered testing workflow outlined in this guide provide a framework for conducting such an evaluation in a systematic and scientifically rigorous manner. Further research is needed to fill the data gaps for specific PCN congeners to enable a more complete and accurate risk assessment.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. egle.state.mi.us [egle.state.mi.us]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peta.org [peta.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Draize test - Wikipedia [en.wikipedia.org]

- 9. ecetoc.org [ecetoc.org]

- 10. escholarship.org [escholarship.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. taglus.com [taglus.com]

- 13. A quantitative comparison of induction and challenge concentrations inducing a 50% positive response in three skin sensitization tests; the guinea pig maximization test, adjuvant and patch test and Buehler test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taglus.com [taglus.com]

- 15. unece.org [unece.org]

- 16. criver.com [criver.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. itia.info [itia.info]

- 19. genedirex.com [genedirex.com]

- 20. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of a three-exposure mouse bone marrow micronucleus protocol: results with 49 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oecd.org [oecd.org]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. oecd.org [oecd.org]

- 28. semanticscholar.org [semanticscholar.org]

- 29. oecd.org [oecd.org]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 32. modernplastics.com [modernplastics.com]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. oecd.org [oecd.org]

Unraveling the Microbial Degradation of Dichlorinated Naphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorinated naphthalenes (DCNs), a subgroup of polychlorinated naphthalenes (PCNs), are persistent environmental pollutants with significant toxicological concerns. Understanding their biodegradation is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the current scientific knowledge on the microbial degradation pathways of DCNs. While research has predominantly focused on the 1,4-dichloronaphthalene (B155283) (1,4-DCN) isomer, this document synthesizes the available data and extrapolates from related compounds to present a comprehensive picture. Aerobic biodegradation, primarily investigated in Pseudomonas species, involves an initial dioxygenase-mediated attack on the aromatic ring, leading to a series of metabolic intermediates. Anaerobic degradation, though less studied for DCNs specifically, is presumed to occur via reductive dechlorination. This guide details the known metabolic pathways, key enzymatic players, and available quantitative data. Furthermore, it provides detailed experimental protocols for studying DCN biodegradation and visualizes the complex biological processes through pathway and workflow diagrams.

Aerobic Biodegradation Pathways of Dichlorinated Naphthalenes

The aerobic breakdown of dichlorinated naphthalenes is best understood through the lens of 1,4-dichloronaphthalene degradation by Pseudomonas sp. HY.[1][2][3] This pathway serves as a model for understanding the degradation of other DCN isomers, although isomer-specific variations are expected.

The proposed metabolic pathway for 1,4-DCN initiates with an attack on the unsubstituted ring by a dioxygenase enzyme.[1] This is a common strategy observed in the degradation of other aromatic hydrocarbons.[4] The pathway proceeds through several key intermediates:

-

Epoxy-dichlorinated naphthalene (B1677914): Formed through the initial oxygenation of the naphthalene ring.[1][3]

-

Dihydroxy-dichloro-naphthalene: Results from the subsequent hydroxylation.[1][3]

-

Dichlorinated naphthol: A further transformation product.[1][3]

-

Dichlorinated salicylic (B10762653) acid: Formed upon the opening of the aromatic ring.[1]

Interestingly, studies on Pseudomonas sp. HY suggest that the degradation of 1,4-DCN may not involve the removal of chlorine ions from the aromatic ring, and the resulting metabolites might not support bacterial growth.[1][2][3]

While specific pathways for other DCN isomers are not well-documented, it is hypothesized that they follow a similar initial dioxygenase attack, with the position of chlorination influencing the subsequent metabolic steps. For instance, the degradation of monochloronaphthalenes by naphthalene-degrading bacteria has been shown to produce intermediates like 1,2-dihydroxy-1,2-dihydro-8-chloronaphthalene and 3-chloro-salicylic acid from 1-chloronaphthalene.[1][3]

dot

Figure 1: Proposed aerobic degradation pathway of 1,4-Dichloronaphthalene.

Anaerobic Biodegradation of Dichlorinated Naphthalenes

Information on the anaerobic biodegradation of dichlorinated naphthalenes is scarce.[5] However, studies on the anaerobic degradation of other chlorinated aromatic compounds suggest that reductive dechlorination is a key initial step.[6] This process involves the removal of chlorine atoms from the aromatic ring, which is replaced by a hydrogen atom. This reaction is catalyzed by anaerobic microbial communities and is often specific to the enrichment substrate.[6]

For non-chlorinated naphthalene, anaerobic degradation by sulfate-reducing bacteria has been shown to proceed via an initial carboxylation to 2-naphthoic acid, followed by a series of reduction steps of the aromatic ring. While it is plausible that a similar pathway exists for dichlorinated naphthalenes following an initial dechlorination, this remains to be experimentally verified.

dot

Figure 2: Hypothetical anaerobic degradation pathway for Dichloronaphthalenes.

Key Enzymes and Genetic Regulation

The enzymatic machinery responsible for the degradation of dichloronaphthalenes is not yet fully characterized. However, based on studies of naphthalene and other chlorinated aromatic compounds, several key enzyme families are likely involved.

-

Naphthalene Dioxygenase (NDO): This multi-component enzyme system is responsible for the initial oxidation of the naphthalene ring in many aerobic bacteria.[4][7] It is a ring-hydroxylating dioxygenase that incorporates both atoms of molecular oxygen into the substrate.[4] The genes encoding NDO, often designated as nah or nar genes, have been identified in various bacteria, including Pseudomonas and Rhodococcus species.[8][9] It is highly probable that a similar dioxygenase with specificity for chlorinated naphthalenes initiates the degradation of DCNs.

-

Dehydrogenases and Hydrolases: Following the initial dioxygenation, a series of dehydrogenases and hydrolases are involved in the further transformation of the dihydroxylated intermediates.

-

Ring-Cleavage Dioxygenases: These enzymes are crucial for opening the aromatic ring, a key step in mineralization.

The genetic regulation of naphthalene degradation in some Pseudomonas species is controlled by the nahR gene, a LysR-type transcriptional regulator, which is induced by salicylate (B1505791), an intermediate in the pathway.[10] It is plausible that a similar regulatory system governs the expression of DCN degradation genes. However, in other bacteria like Rhodococcus, salicylate does not appear to act as an inducer.[11]

Quantitative Data on Dichloronaphthalene Biodegradation

Quantitative data on the biodegradation of dichlorinated naphthalenes is limited, with the most detailed information available for 1,4-DCN by Pseudomonas sp. HY.

| Compound | Microorganism | Initial Concentration (mg/L) | Time (hours) | Degradation (%) | Reference |

| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | 10 | 48 | 98 | [1][2][3] |

| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | 20 | 144 | 98 | [1][2][3] |

Experimental Protocols

Bacterial Degradation Assay

A general workflow for studying the microbial degradation of dichlorinated naphthalenes is outlined below.

dot

Figure 3: General experimental workflow for DCN biodegradation studies.

5.1.1. Strain Isolation and Cultivation [12]

-

Enrichment: Inoculate a basal mineral salt medium containing the target DCN isomer as the sole carbon source with a sample from a contaminated site (e.g., soil, sediment, or water).

-

Incubation: Incubate the enrichment culture at a controlled temperature (e.g., 25-30°C) with shaking for aeration.

-

Sub-culturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for DCN-degrading microorganisms.

-

Isolation: Isolate pure colonies by plating serial dilutions of the enriched culture onto solid medium.

5.1.2. Degradation Experiment [12]

-

Inoculation: Inoculate a liquid mineral salt medium containing a known concentration of the DCN isomer with a pre-cultured bacterial suspension.

-

Controls: Include sterile controls (no inoculum) to account for abiotic loss and killed-cell controls to assess sorption.

-

Incubation: Incubate the cultures under controlled conditions (temperature, shaking).

-

Sampling: Collect samples at regular time intervals for analysis.

Analytical Methods

5.2.1. Quantification of Dichloronaphthalenes [12]

-

Extraction: Extract the remaining DCN from the culture medium using a suitable organic solvent (e.g., n-hexane or ethyl acetate).

-

Analysis: Analyze the concentration of the DCN in the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

5.2.2. Metabolite Identification [1]

-

Extraction: Extract metabolites from the culture supernatant. This may involve a solid-phase extraction (SPE) step for enrichment.

-

Derivatization: For polar metabolites, a derivatization step (e.g., silylation) may be necessary to increase their volatility for GC-MS analysis.

-

Analysis: Analyze the extracts by GC-MS and compare the mass spectra of the detected peaks with spectral libraries and known standards for identification.

GC-MS Parameters for 1,4-DCN Metabolite Analysis (Example): [1]

-

Column: (Details of the specific column used are often provided in the primary literature)

-

Oven Temperature Program: Initial temperature of 100°C for 3 min, ramp to 270°C at 5°C/min, and hold for 10 min.

-

Injector Temperature: 250°C

-

Ion Source Temperature: 200°C

-

Scan Range: 40–400 amu

Conclusion and Future Directions

The biodegradation of dichlorinated naphthalenes is a critical area of research for environmental remediation. While significant progress has been made in elucidating the aerobic degradation pathway of 1,4-dichloronaphthalene by Pseudomonas species, substantial knowledge gaps remain. Future research should focus on:

-

Isomer Specificity: Investigating the biodegradation pathways of other DCN isomers to understand how the position of chlorine substitution affects microbial degradation.

-

Enzymology and Genetics: Identifying and characterizing the specific enzymes and genes involved in DCN degradation to enable the development of more effective bioremediation technologies.

-

Anaerobic Pathways: Elucidating the anaerobic biodegradation pathways of DCNs, which are relevant in anoxic environments.

-

Regulatory Mechanisms: Understanding the genetic and signaling pathways that regulate the expression of DCN degradation genes.

By addressing these research needs, the scientific community can develop a more complete understanding of the fate of dichlorinated naphthalenes in the environment and harness the power of microorganisms for their effective removal.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 5. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalene-degrading bacteria of the genus Rhodococcus from the Verkhnekamsk salt mining region of Russia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthalene degradation via salicylate and gentisate by Rhodococcus sp. strain B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical State and Appearance of Crystalline 2,3-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of crystalline 2,3-dichloronaphthalene, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is intended to support laboratory work, safety assessments, and further developmental studies.

Physical and Chemical Properties

At room temperature, this compound presents as a solid, typically in a crystalline form.[1] Its appearance is characterized as a pale yellow crystalline solid.[1] The intensity of the yellow hue can vary depending on the purity of the sample, with impurities potentially leading to a more pronounced coloration.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₀H₆Cl₂ | [1] | |

| Molecular Weight | 197.06 | g/mol | [2][3] |

| Melting Point | 55.00 | °C | [1] |

| 328.00 | K | [1] | |

| Boiling Point | 273.00 | °C | [1] |

| 546.00 | K | [1] | |

| Density | 1.3527 | g/cm³ | [1] |

| 1.336 | g/cm³ | [4] | |

| Flash Point | 141.555 | °C | [4] |

| Water Solubility | Poorly soluble | [1] | |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and benzene | [1] |

Experimental Protocols

The determination of the physicochemical properties of crystalline this compound involves standard laboratory procedures. While specific experimental details for this compound are not extensively published in readily available literature, the following outlines the general methodologies employed for such characterizations.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. A common method for its determination is the use of a melting point apparatus.

Methodology:

-

A small, finely powdered sample of crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a high-purity substance.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Methodology:

-

A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a test tube or beaker.

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is agitated (e.g., by stirring or sonication) for a specified period at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached. The amount of solute dissolved per unit volume of solvent at that temperature is then calculated. For substances that are poorly soluble, the mixture is typically filtered, and the concentration of the dissolved solute in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility of this compound is noted to increase with temperature.[1]

X-ray Crystallography

The precise arrangement of atoms within the crystalline lattice of this compound can be determined using single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal of this compound is grown. This can be achieved through slow evaporation of a saturated solution or by slow cooling of a molten sample.

-

The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected, and their intensities and positions are recorded.

-

The resulting diffraction pattern is analyzed to determine the electron density map of the molecule.

-

From the electron density map, the positions of the individual atoms are determined, and the crystal structure is elucidated. For this compound, the crystal system has been identified, and its unit cell dimensions have been reported.[5]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a crystalline compound like this compound.

Caption: A workflow diagram illustrating the key steps in the physicochemical characterization of a crystalline solid.

Conclusion

This compound is a pale yellow crystalline solid with well-defined physical properties. Its limited solubility in aqueous solutions and good solubility in organic solvents are important considerations for its handling and application in various research and development settings. The provided data and experimental outlines serve as a foundational guide for professionals working with this compound. Further characterization, particularly through advanced analytical techniques, will continue to enhance the understanding of its properties and potential applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Naphthalene, 2,3-dichloro- (CAS 2050-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Naphthalene, 2,3-dichloro- [webbook.nist.gov]

- 4. CAS # 2050-75-1, this compound: more information. [ww.chemblink.com]

- 5. This compound | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Commercial Applications and Industrial Uses of 2,3-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloronaphthalene is a chlorinated polycyclic aromatic hydrocarbon that serves as a versatile intermediate in the chemical industry. Its primary applications lie in the synthesis of high-performance dyes, potent agrochemicals, and advanced materials such as naphthalocyanines, which have emerging uses in medicine. This technical guide provides a comprehensive overview of the commercial and industrial landscape of this compound, with a focus on its role as a precursor and its potential in drug discovery as a topoisomerase inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways are presented to facilitate further research and development.

**1. Introduction

This compound (C₁₀H₆Cl₂) is a solid, crystalline compound at room temperature, characterized by a naphthalene (B1677914) backbone with chlorine atoms substituted at the 2nd and 3rd positions.[1] While not typically an end-product itself, its chemical structure makes it a valuable starting material for the synthesis of more complex molecules with desirable industrial and pharmaceutical properties. This guide will delve into its primary commercial applications, supported by available technical data and experimental methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and for assessing its environmental fate. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₂ | [1] |

| Molecular Weight | 197.06 g/mol | [1] |

| CAS Number | 2050-75-1 | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 120-122 °C | [1] |

| Boiling Point | 315.3 °C at 760 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene. | [1] |

| Vapor Pressure | 0.0005 mmHg at 25 °C | [1] |

Industrial Applications

The industrial utility of this compound is primarily centered on its role as a chemical intermediate.

Synthesis of Dyes and Pigments

Caption: Hypothetical pathway from this compound to dyes.

Agrochemical Intermediates

Chlorinated naphthalenes have been investigated for their fungicidal and insecticidal properties.[2] Although specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in some fungicidal compounds. The development of new fungicides often involves the synthesis and screening of derivatives of such chlorinated aromatic compounds.

Caption: General workflow for developing agrochemicals from this compound.

Precursor for Naphthalocyanines

A significant and well-documented application of this compound is as a starting material for the synthesis of 2,3-dicyanonaphthalene, a key precursor for naphthalocyanines. Naphthalocyanines are larger macrocyclic compounds with unique photophysical properties, making them valuable for applications in materials science and medicine, particularly in photodynamic therapy (PDT) and bio-imaging.[1]

This protocol is adapted from established literature procedures for the synthesis of the dicyanonaphthalene core.[1]

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Ice water (800 g)

-

Sodium hydrogen sulfite (B76179) (approx. 15 g)

-

Chloroform and Ethanol for recrystallization

Procedure:

-

Combine α,α,α',α'-tetrabromo-o-xylene, fumaronitrile, sodium iodide, and anhydrous DMF in a reaction vessel.

-

Heat the mixture with stirring at 70-80°C for 7 hours.

-

Pour the reaction solution into ice water to precipitate the crude product.

-

Add sodium hydrogen sulfite to the precipitate and let it stand overnight to remove residual iodine.

-

Collect the precipitate by suction filtration and dry it thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol solvent system.

Typical Yield: 80%[1]

Caption: Synthesis pathway of naphthalocyanines.

Potential in Drug Development: Topoisomerase Inhibition

Signaling Pathway: Topoisomerase II Inhibition

Topoisomerase II inhibitors, often referred to as "poisons," act by trapping the enzyme in its cleavage complex with DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.

References

Unraveling the Origins of 2,3-Dichloronaphthalene: A Technical Guide to its Anthropogenic Sources

An in-depth examination of the scientific literature reveals that 2,3-dichloronaphthalene, a member of the polychlorinated naphthalene (B1677914) (PCN) family, is exclusively of anthropogenic origin. Extensive research has not identified any natural biogenic or geological processes that lead to its formation. This guide provides a comprehensive overview of the primary industrial sources of this compound, details the analytical methodologies for its detection, and presents a logical framework for understanding its environmental release.

Anthropogenic Sources: Industrial Byproducts and Unintentional Formation

The presence of this compound in the environment is intrinsically linked to human industrial activities. The two principal sources are its formation as a byproduct during the manufacturing of commercial polychlorinated biphenyl (B1667301) (PCB) mixtures and its unintentional generation in high-temperature thermal processes, most notably waste incineration.

Contamination in Commercial PCB Mixtures (Aroclors)

Historically, commercial PCB formulations, widely marketed under trade names such as Aroclor (B1172101), were produced through the chlorination of biphenyl. Due to impurities in the biphenyl feedstock and the nature of the chlorination process, naphthalene present in the raw materials would also undergo chlorination, leading to the formation of various PCN congeners, including this compound. Although specific quantitative data for the concentration of this compound in these mixtures is scarce, it is acknowledged as a constituent of these complex chemical products. For instance, analysis of different lots of Aroclor 1254 has shown the presence of total PCNs at concentrations of 171 ppm and 155 ppm, although a detailed congener-specific breakdown was not provided.[1]

Formation in Waste Incineration

Waste incineration provides the necessary conditions for the synthesis of a wide range of chlorinated aromatic compounds, including this compound. The combustion of organic matter in the presence of chlorine, often from plastics like PVC, and catalyzed by metals such as copper, can lead to the de novo synthesis of PCNs. These compounds can be found in both the flue gas emissions and the solid residues, such as fly ash, from incineration facilities. Studies of municipal solid waste incinerators have identified various PCN congeners in the flue gas and fly ash, with the homologue pattern often dominated by the lower chlorinated naphthalenes.[2][3]

Data Presentation: Quantitative Insights into Polychlorinated Naphthalene Levels

While specific quantitative data for this compound is limited in the available literature, the following table summarizes the reported concentrations of total polychlorinated naphthalenes (PCNs) or specific homologue groups from relevant anthropogenic sources. This provides a broader context for the potential environmental burden of dichloronaphthalenes.

| Source Type | Matrix | Analyte | Concentration | Reference |

| Waste Incineration | Flue Gas | Total PCNs | 97.6 to 13,000 ng/Nm³ | [4] |

| Waste Incineration | Flue Gas | Total PCNs | 2.1 to 23.2 ng/Nm³ | [5] |

| Waste Incineration | Fly Ash | Total PCNs | 0.18 to 3.30 ng/g (dry weight) | [2] |

| Commercial PCBs | Aroclor 1254 (lot 6024) | Total PCNs | 171 ppm | [1] |

| Commercial PCBs | Aroclor 1254 (lot 124-191) | Total PCNs | 155 ppm | [1] |

Note: The data presented above is for total PCNs or does not specify the isomeric distribution. Further research with congener-specific analysis is required to determine the precise concentrations of this compound from these sources.

Experimental Protocols: Methodologies for Detection and Quantification

The accurate determination of this compound in various matrices requires sophisticated analytical procedures involving sample extraction, cleanup, and instrumental analysis. The following sections detail the typical methodologies employed by researchers in this field.

Sample Preparation

1. Extraction:

-

Solid Samples (Soil, Sediment, Fly Ash): Soxhlet extraction is a commonly used technique. A representative sample is placed in a thimble and extracted with an organic solvent, such as a hexane (B92381)/acetone mixture, for an extended period (e.g., 16-24 hours).

-

Aqueous Samples (Water): Liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane (B109758) or hexane is a standard method. Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be used to concentrate the analytes from a large volume of water.

-

Air Samples: Air is typically drawn through a sampling train containing a glass fiber filter to capture particulate-bound PCNs and a solid adsorbent like polyurethane foam (PUF) to trap gas-phase compounds. The filter and PUF are then extracted separately.

2. Cleanup:

Crude extracts from environmental and industrial samples often contain a multitude of interfering compounds that can co-elute with the target analytes and suppress the analytical signal. Therefore, a thorough cleanup procedure is essential.

-

Adsorption Chromatography: This is the most common cleanup technique. The concentrated extract is passed through a column packed with adsorbents such as silica (B1680970) gel, alumina, or Florisil. By using solvents of varying polarities, different fractions containing specific classes of compounds can be selectively eluted, thereby isolating the PCNs from interfering substances like PCBs and pesticides.

-

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological samples.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the analysis of polychlorinated naphthalenes due to its high sensitivity and selectivity.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is typically used to achieve separation of the different PCN congeners.

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

-

Injection: Splitless injection is preferred for trace-level analysis to ensure the maximum transfer of analytes onto the column.

-

Oven Temperature Program: A carefully controlled temperature ramp is employed to separate the PCN isomers based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the analyte molecules.

-

Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. In this mode, the mass spectrometer is set to detect only the specific ions that are characteristic of the target dichloronaphthalene isomers, thereby reducing background noise and improving detection limits.

-

Visualization of Anthropogenic Pathways

The following diagram illustrates the primary anthropogenic sources and environmental fate of this compound.

Caption: Anthropogenic sources and environmental pathways of this compound.

References

- 1. Differential effects of two lots of aroclor 1254: congener-specific analysis and neurochemical end points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of polychlorinated naphthalenes (PCNs) emission from municipal waste incinerators in Taiwan: Recommendation on control technology - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichloronaphthalene: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

[City, State] – December 22, 2025 – This technical guide provides an in-depth overview of the chemical compound 2,3-Dichloronaphthalene, tailored for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, analytical methodologies, and pertinent toxicological information.

Core Compound Characteristics

This compound is a chlorinated polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₆Cl₂. It presents as a pale yellow crystalline solid and is utilized as an intermediate in the synthesis of various chemicals, including dyes and pesticides. Due to its chemical structure, it exhibits low solubility in water but is soluble in many organic solvents such as ethanol, acetone, and benzene.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂ | |

| Molecular Weight | 197.06 g/mol | |

| CAS Number | 2050-75-1 | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 55.00 °C | |

| Boiling Point | 298.17 °C at 760 mmHg | |

| Density | 1.336 g/cm³ | |

| LogP (Octanol-Water Partition Coefficient) | 4.1466 | |

| Water Solubility | Poorly soluble | |

| Organic Solvent Solubility | Soluble in ethanol, acetone, benzene |

Analytical Methodology: Gas Chromatography-Mass Spect

Unveiling the Solid-State Architecture of 2,3-Dichloronaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,3-Dichloronaphthalene, targeting researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the key crystallographic parameters, a detailed experimental protocol for structure determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and its detailed crystallographic data are summarized in the table below. This information is crucial for understanding the solid-state packing and intermolecular interactions of the molecule.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 11.631 Å |

| b | 7.417 Å |

| c | 19.691 Å |